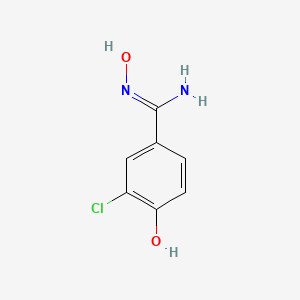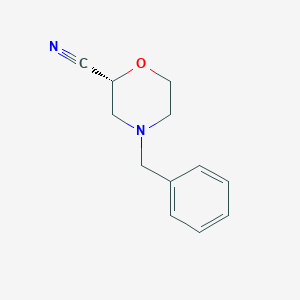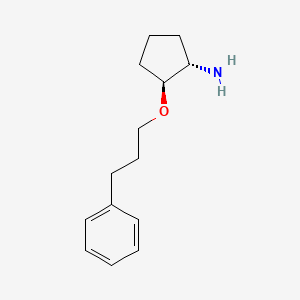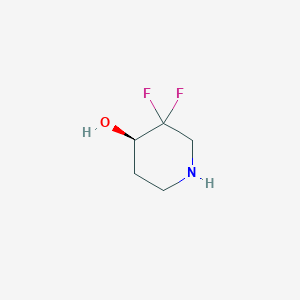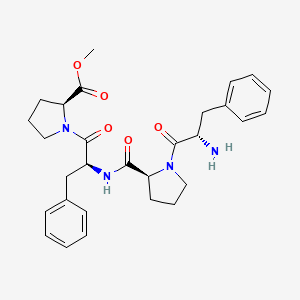
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate is a complex organic compound with the molecular formula C33H38N4O5 It is a methyl ester derivative of a peptide consisting of L-phenylalanine and L-proline residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled in a specific sequence to form the desired peptide chain. Finally, the protecting groups are removed, and the methyl ester is introduced to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate has diverse applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for designing novel peptides.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and as a precursor for synthesizing bioactive compounds.
Wirkmechanismus
The mechanism of action of Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclo(L-Phe-L-Pro): A cyclic dipeptide with antifungal properties.
N-acetyl-L-prolyl-L-phenylalanine methyl ester: A related compound with similar structural features.
Uniqueness
Methyl L-phenylalanyl-L-prolyl-L-phenylalanyl-L-prolinate is unique due to its specific sequence of amino acids and the presence of a methyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C29H36N4O5 |
|---|---|
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C29H36N4O5/c1-38-29(37)25-15-9-17-33(25)28(36)23(19-21-12-6-3-7-13-21)31-26(34)24-14-8-16-32(24)27(35)22(30)18-20-10-4-2-5-11-20/h2-7,10-13,22-25H,8-9,14-19,30H2,1H3,(H,31,34)/t22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
SSZFYLKZGSQCOZ-QORCZRPOSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)N |
Kanonische SMILES |
COC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


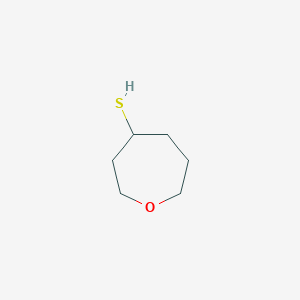

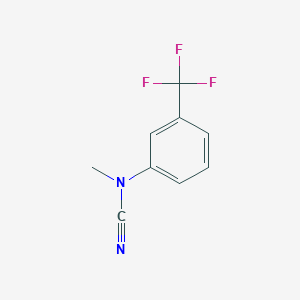
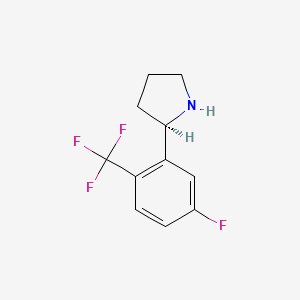
![2-Chloro-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B13332272.png)




